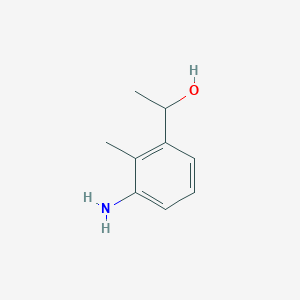

1-(3-Amino-2-methylphenyl)ethan-1-ol

CAS No.: 136774-73-7

Cat. No.: VC8070436

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136774-73-7 |

|---|---|

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 1-(3-amino-2-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H13NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,10H2,1-2H3 |

| Standard InChI Key | HKVURQOFYBCCHX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1N)C(C)O |

| Canonical SMILES | CC1=C(C=CC=C1N)C(C)O |

Introduction

Key Findings

1-(3-Amino-2-methylphenyl)ethan-1-ol is an aromatic secondary alcohol with a molecular formula of . While direct experimental data for this specific compound is limited in the provided sources, structural analogs such as 1-(3-Amino-2-methylphenyl)ethanone , 1-(3-Amino-4-methylphenyl)ethanol , and 1-(2-amino-3-methylphenyl)ethan-1-ol offer insights into its potential physicochemical properties, synthetic pathways, and applications. These analogs share critical functional groups and substitution patterns, enabling extrapolation of key characteristics such as boiling points (), densities (), and logP values () .

Structural and Molecular Characteristics

Core Molecular Framework

The target compound, 1-(3-Amino-2-methylphenyl)ethan-1-ol, consists of a benzene ring substituted with an amino group (-NH) at the 3-position, a methyl group (-CH) at the 2-position, and a hydroxymethyl (-CHOH) group at the 1-position (Figure 1). This configuration distinguishes it from analogs like 1-(3-Amino-2-methylphenyl)ethanone , which replaces the hydroxyl group with a ketone (-COCH).

Table 1: Comparative Molecular Properties of Structural Analogs

The molecular weight of 1-(3-Amino-2-methylphenyl)ethan-1-ol is theorized to align with its analogs at approximately 151.21 g/mol . Its IUPAC name, 1-(3-amino-2-methylphenyl)ethanol, reflects the positional isomerism of the amino and methyl groups relative to other derivatives .

Synthesis and Chemical Reactivity

Proposed Synthetic Routes

While no direct synthesis data exists for 1-(3-Amino-2-methylphenyl)ethan-1-ol, pathways for analogous compounds suggest feasible strategies:

-

Reduction of Ketone Precursors:

The ketone analog, 1-(3-Amino-2-methylphenyl)ethanone , could undergo reduction using agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) to yield the target alcohol. This method is widely employed for converting ketones to secondary alcohols . -

Nucleophilic Substitution:

Reacting 3-amino-2-methylbenzyl bromide with ethylene oxide under basic conditions may introduce the hydroxymethyl group. This approach mirrors the synthesis of 1-(3-methylphenyl)ethan-1-ol , where bromobenzene derivatives are alkylated .

Stability and Reactivity

The amino group (-NH) introduces susceptibility to oxidation and electrophilic substitution reactions. Comparative data from 1-(3-Amino-4-methylphenyl)ethanol indicates moderate air sensitivity, necessitating storage under inert atmospheres . The hydroxyl group also enables esterification or etherification, potential pathways for derivative synthesis.

Physicochemical Properties

Boiling Point and Density

Based on analogs, the boiling point of 1-(3-Amino-2-methylphenyl)ethan-1-ol is estimated to range between (for 1-(3-Amino-4-methylphenyl)ethanol ) and (for 1-(3-methylphenyl)ethan-1-ol ). This variance reflects the influence of substituent positions on intermolecular forces . The density is projected at , consistent with aromatic alcohols .

Solubility and Partition Coefficient (logP)

The logP value, a measure of lipophilicity, is theorized to be based on 1-(3-Amino-4-methylphenyl)ethanol . This suggests moderate solubility in both polar (e.g., water, ethanol) and nonpolar solvents (e.g., dichloromethane).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Amino-substituted phenyl alcohols are critical intermediates in drug synthesis. For example, 1-(2-Amino-3-methylphenyl)ethan-1-ol is utilized in the production of analgesics and antipsychotics due to its ability to form Schiff bases with carbonyl compounds .

Agrochemicals

The methyl and amino groups enhance binding to biological targets, making such compounds precursors to herbicides and fungicides. 1-(3-methylphenyl)ethan-1-ol is employed in synthesizing crop protection agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume